molecular formula C12H11ClF3NO2 B2838867 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide CAS No. 2411180-04-4

2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide

Cat. No. B2838867
M. Wt: 293.67
InChI Key: UWOBRGMLJRYRMQ-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Biochemical And Physiological Effects

Studies have shown that 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide has anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell lines and animal models. The compound has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is the lack of clinical data on its safety and efficacy in humans.

Future Directions

Future research on 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide should focus on its clinical efficacy in various diseases, including cancer and inflammation. Further studies should also investigate the compound's mechanism of action and potential side effects. Additionally, the development of more efficient synthesis methods for this compound would allow for larger-scale production and facilitate further research.

Synthesis Methods

The synthesis of 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide involves the reaction of 3-(trifluoromethyl)-3,4-dihydro-2H-chromen-2-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction yields the desired product in moderate to good yields.

Scientific Research Applications

2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is ongoing to determine its clinical efficacy.

properties

IUPAC Name

2-chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO2/c13-6-10(18)17-8-5-7-3-1-2-4-9(7)19-11(8)12(14,15)16/h1-4,8,11H,5-6H2,(H,17,18)/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOBRGMLJRYRMQ-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC=CC=C21)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide

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